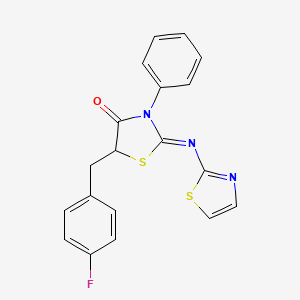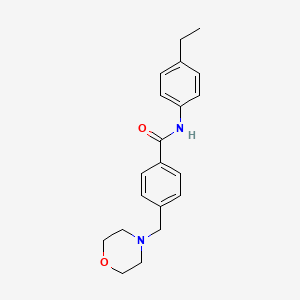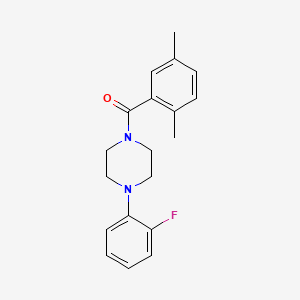
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea, also known as BFTU, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. BFTU is a thiourea derivative that has been synthesized with the aim of developing a new class of drugs that can target specific biological pathways.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea exerts its therapeutic effects by modulating specific biological pathways. In cancer cells, this compound inhibits the activity of enzymes involved in DNA replication and cell division, leading to cell death. In diabetes, this compound improves insulin signaling and glucose uptake in cells, leading to improved glucose metabolism. Inflammation research has shown that this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, improvement of glucose metabolism, and reduction of inflammation. These effects are mediated through the modulation of specific biological pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea has several advantages for use in lab experiments, including its ability to selectively target specific biological pathways, its low toxicity, and its stability. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's therapeutic effects and to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential for use in the treatment of various diseases. Its ability to selectively target specific biological pathways makes it an attractive candidate for drug development, and its low toxicity and stability make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanisms of action and to optimize its use in clinical settings.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea can be synthesized through a multistep process that involves the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carboxaldehyde, followed by the reaction with thiourea. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity, suggesting its potential use as an antidiabetic agent. Inflammation research has also shown that this compound has anti-inflammatory properties, making it a possible treatment for inflammatory diseases.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-11-3-1-2-4-12(11)18-15(21)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTOICWFMXFHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

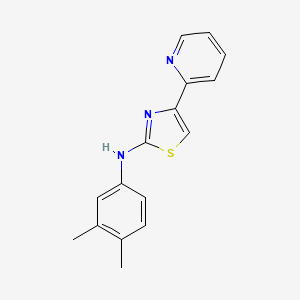
![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)
![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)
![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)
![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)
![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
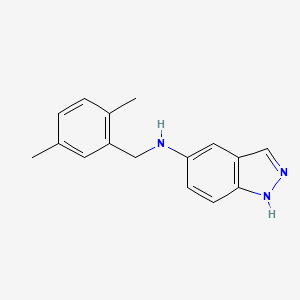
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
